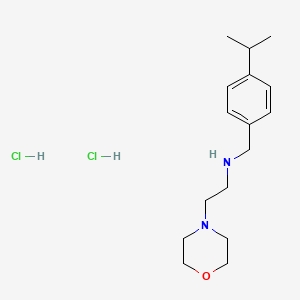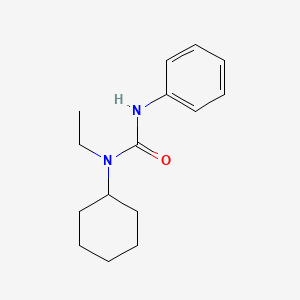
N-(4-isopropylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
Vue d'ensemble
Description
N-(4-isopropylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as Ibogaine, is a psychoactive alkaloid derived from the root bark of the Tabernanthe iboga plant. It has been used for centuries in traditional African spiritual practices and has gained attention in recent years for its potential therapeutic effects on addiction and mental health disorders.
Mécanisme D'action
The exact mechanism of action of Ibogaine is not fully understood, but it is thought to interact with several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. It may also have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Ibogaine has been shown to have a variety of biochemical and physiological effects, including altering gene expression, increasing neuroplasticity, and modulating immune system function. It has also been shown to have anti-inflammatory effects and may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ibogaine in lab experiments is its ability to induce a state of altered consciousness that may provide insights into the underlying causes of addiction and mental health disorders. However, Ibogaine is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, Ibogaine has been associated with several serious side effects, including cardiac arrhythmias and seizures, which can limit its use in research settings.
Orientations Futures
There are several areas of future research that could help to further elucidate the therapeutic potential of Ibogaine. These include investigating the optimal dosing and administration methods, as well as exploring its potential use in combination with other medications or therapies. Additionally, more research is needed to understand the long-term effects of Ibogaine and to identify any potential risks associated with its use.
Applications De Recherche Scientifique
Ibogaine has been studied for its potential therapeutic effects on addiction to opioids, alcohol, and other substances. It has also been investigated as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). Some studies have suggested that Ibogaine may help to reduce cravings and withdrawal symptoms, as well as provide insights into the underlying causes of addiction.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-14(2)16-5-3-15(4-6-16)13-17-7-8-18-9-11-19-12-10-18;;/h3-6,14,17H,7-13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRPQFKTFHYOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dimethylacetamide](/img/structure/B4406584.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406587.png)
![4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)




![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)
![N-[4-(1-azepanylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4406618.png)


![N-(tetrahydrofuran-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine hydrochloride](/img/structure/B4406655.png)
![N-(2,6-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406665.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406666.png)